(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride chemical properties
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride chemical properties
An In-Depth Technical Guide to (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride
Disclaimer: The compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by leveraging data from structurally analogous compounds and established principles of organic chemistry and pharmacology. The information presented herein is intended for research and development professionals and should be used as a speculative and foundational resource. All proposed experimental protocols require validation.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged heterocyclic motif frequently incorporated into a vast array of biologically active molecules.[1] Its unique physicochemical properties, including a six-membered ring containing both an ether and a secondary or tertiary amine functionality, impart favorable characteristics such as aqueous solubility and metabolic stability. Morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, serving as core components in antibiotics (e.g., Linezolid), anticancer agents, and central nervous system drugs.[1][2] The compound of interest, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, combines the morpholine scaffold with an N-benzyl group and a C-2 acetic acid side chain. This specific arrangement suggests potential for novel biological activity by presenting functional groups capable of interacting with various biological targets. This guide provides a detailed technical overview of its extrapolated chemical properties, a proposed synthetic route, analytical characterization methods, and a discussion of its potential therapeutic applications.
Physicochemical and Structural Properties
The exact physical properties of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride have not been empirically determined. However, we can predict its key characteristics based on its constituent parts and closely related analogs like 4-Benzyl-2-morpholinecarboxylic acid hydrochloride and 4-Benzylmorpholine.[3][4]
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₁₃H₁₈ClNO₃ | Based on structural components. |
| Molecular Weight | 271.74 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | The hydrochloride salt form and the morpholine oxygen are expected to enhance aqueous solubility. |
| Melting Point | >150 °C (with decomposition) | Amine hydrochloride salts are typically high-melting solids. |
| pKa | ~4-5 (carboxylic acid), ~7-8 (morpholine nitrogen) | Estimated based on standard pKa values for these functional groups. The benzyl group may slightly decrease the basicity of the nitrogen. |
Structural Formula:
Caption: Structure of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.
Proposed Synthesis and Purification
A plausible multi-step synthetic route can be designed based on established methodologies for the synthesis of substituted morpholines.[5] The following protocol is a hypothetical pathway that leverages common and reliable organic reactions.
3.1 Synthetic Pathway Overview
The proposed synthesis starts from a commercially available amino alcohol, proceeds through the formation of the morpholinone ring, followed by N-benzylation, introduction of the acetic acid side chain, and final reduction and salt formation.
Caption: Proposed synthetic workflow for the target compound.
3.2 Detailed Experimental Protocol
Step 1: Synthesis of Morpholin-3-one
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Dissolve 2-Amino-1,3-propanediol in a suitable solvent like dichloromethane (DCM) in a three-neck flask equipped with a dropping funnel and nitrogen inlet.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in DCM dropwise while maintaining the temperature below 5 °C. An organic base such as triethylamine should be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude morpholin-3-one.
Step 2: Synthesis of 4-Benzyl-morpholin-3-one
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Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a solution of morpholin-3-one in THF dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add benzyl bromide dropwise.
-
Allow the reaction to proceed at room temperature for 12-16 hours.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography.[6]
Step 3 & 4: Introduction of Acetic Acid Moiety and Reduction
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To a solution of 4-Benzyl-morpholin-3-one in toluene, add glyoxylic acid and a catalytic amount of piperidine.
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Heat the mixture to reflux with a Dean-Stark trap to remove water.
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After completion (monitored by TLC), cool the reaction and dissolve the crude product in methanol.
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At 0 °C, add sodium borohydride portion-wise. This step reduces both the exocyclic double bond and the lactam carbonyl.
-
Stir for 4 hours, then acidify with 1N HCl and stir for an additional hour to hydrolyze any ester intermediates.
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Basify the solution with aqueous NaOH and extract with an appropriate solvent to isolate the free base of (4-Benzyl-morpholin-2-yl)-acetic acid.
Step 5: Hydrochloride Salt Formation
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Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride.[6]
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
4.1 Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (benzyl): Multiplet around 7.2-7.4 ppm (5H).- Benzyl CH₂: Singlet around 3.5-3.7 ppm (2H).- Morpholine protons: Complex multiplets between 2.0-4.0 ppm (7H).- Acetic acid CH₂: Doublet of doublets around 2.5-2.8 ppm (2H).- Carboxylic acid proton: Broad singlet >10 ppm (1H). |
| ¹³C NMR | - Aromatic carbons: Signals between 127-138 ppm.- Carboxyl carbon: Signal around 170-175 ppm.- Morpholine carbons: Signals in the range of 45-70 ppm.- Benzyl CH₂: Signal around 60 ppm.- Acetic acid CH₂: Signal around 35-40 ppm. |
| FT-IR (KBr) | - O-H stretch (acid): Broad absorption from 2500-3300 cm⁻¹.- C=O stretch (acid): Strong absorption around 1700-1730 cm⁻¹.- C-H stretches (aromatic/aliphatic): 2850-3100 cm⁻¹.- N-H⁺ stretch (hydrochloride): Broad absorption around 2400-2700 cm⁻¹.- C-O-C stretch (ether): Strong absorption around 1100-1120 cm⁻¹. |
| Mass Spec (ESI+) | Expected m/z for the free base [M+H]⁺ at approximately 236.1287. |
4.2 Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is recommended. Purity should be ≥95% for use in biological assays.
-
Elemental Analysis: The calculated elemental composition for C₁₃H₁₈ClNO₃ is C: 57.46%, H: 6.68%, N: 5.15%, Cl: 13.05%, O: 17.66%. Experimental values should be within ±0.4% of the theoretical values.
Potential Biological Activity and Therapeutic Applications
The structural features of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride suggest several avenues for investigation in drug discovery. The morpholine core is a versatile scaffold found in many bioactive compounds.[1]
Potential Research Areas:
-
Antimicrobial Activity: Many morpholine derivatives exhibit antibacterial and antifungal properties.[7][8] The title compound could be screened against a panel of pathogenic bacteria and fungi.
-
Oncology: The morpholine ring is a key component of PI3K/mTOR inhibitors. The compound could be evaluated for its antiproliferative effects in various cancer cell lines.
-
Neuropharmacology: The N-benzyl group can facilitate crossing the blood-brain barrier. The compound's structure bears some resemblance to molecules with CNS activity, suggesting potential applications as anxiolytics, antidepressants, or anticonvulsants.[2]
-
Anti-inflammatory Effects: Morpholine derivatives have been investigated for their anti-inflammatory properties.[9] The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Potential research pathways for the title compound.
Safety and Handling
While no specific toxicology data exists for this compound, precautions should be taken based on analogous structures. The hydrochloride salt of 2-(Morpholin-4-yl)acetic acid and 4-Benzylmorpholine are known to cause skin and serious eye irritation.[4][10]
-
Hazard Classification (Predicted): Skin Irritant (Category 2), Eye Irritant (Category 2A), May cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride represents a novel chemical entity with significant potential for drug discovery and development. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The insights derived from structurally related compounds strongly suggest that this molecule is a promising candidate for screening in antimicrobial, oncology, and neuropharmacology programs. Rigorous experimental validation of the proposed protocols and hypotheses is the necessary next step in elucidating the true chemical and biological profile of this intriguing compound.
References
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PubChem. (n.d.). 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-Benzyl-2-morpholinecarboxylic acid hydrochloride, 97%, Thermo Scientific. Retrieved from [Link]
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PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
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Mahesh, A. R., et al. (2013). Synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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Ali, A., et al. (2014). Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride].... ResearchGate. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Retrieved from [Link]
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ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Retrieved from [Link]
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